3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Beschreibung
Eigenschaften
IUPAC Name |
[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVMFMHYUFZWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274453, DTXSID40861278 | |
| Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(Dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105601-20-5 | |
| Record name | Carbamic acid, ethylmethyl-, 3-[1-(dimethylamino)ethyl]phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Rivastigmine in Alzheimer's Disease: A Technical Guide to its Mechanism, Pharmacology, and Clinical Application
This guide provides an in-depth technical examination of rivastigmine, a key therapeutic agent in the management of Alzheimer's disease (AD). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of rivastigmine's core scientific principles and its role in clinical practice.
The Cholinergic Deficit in Alzheimer's Disease: The Rationale for Rivastigmine
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the earliest and most consistent neurochemical deficits observed in AD is the loss of cholinergic neurons in the basal forebrain, which leads to a significant reduction in the neurotransmitter acetylcholine (ACh) in the cerebral cortex and hippocampus.[1][2] This "cholinergic hypothesis" has been a cornerstone of AD research and drug development for decades, positing that restoring cholinergic function can alleviate some of the cognitive and behavioral symptoms of the disease.[1][3][4] Cholinesterase inhibitors (ChEIs), such as rivastigmine, were developed to address this deficit by preventing the enzymatic breakdown of ACh, thereby increasing its availability in the synaptic cleft.[5][6]
Molecular Pharmacology of Rivastigmine: A Dual Inhibitor
Rivastigmine distinguishes itself from other ChEIs through its dual mechanism of action, inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8][9][10][11][12][13]
Mechanism of Action: Pseudo-irreversible Inhibition
Rivastigmine is a pseudo-irreversible inhibitor that acts as a substrate for both AChE and BuChE.[8][14] It binds to the active site of these enzymes, and upon hydrolysis, a carbamate moiety is transferred to the enzyme, rendering it temporarily inactive.[8][14] This carbamylated enzyme is then slowly regenerated, resulting in a prolonged duration of inhibition.
The Significance of Dual Inhibition
While AChE is the primary enzyme responsible for ACh hydrolysis in a healthy brain, BuChE activity progressively increases in the brains of individuals with AD as AChE activity declines.[15][16][17] BuChE can take over the function of ACh metabolism, particularly in later stages of the disease.[6] By inhibiting both enzymes, rivastigmine provides a more comprehensive and sustained increase in synaptic ACh levels compared to selective AChE inhibitors.[7][9][10][11][12][15] This dual inhibition may contribute to its efficacy in managing the cognitive and functional decline in AD.[7][9][10][11][12]
Figure 1: Cholinergic Synapse and Rivastigmine's Dual Inhibition Mechanism.
Clinical Pharmacology: Oral and Transdermal Formulations
Rivastigmine is available in two formulations: oral capsules and a transdermal patch. The route of administration significantly impacts its pharmacokinetic profile and, consequently, its tolerability.
Pharmacokinetic Profile
The transdermal patch provides a more continuous and smoother delivery of rivastigmine compared to the oral capsules, resulting in lower peak plasma concentrations (Cmax) and a longer time to reach Cmax (tmax).[18][19][20] However, the overall drug exposure (Area Under the Curve - AUC) is comparable between the 9.5 mg/24h patch and the 6 mg twice-daily capsules.[18][19][21] This pharmacokinetic advantage of the patch is associated with improved tolerability, particularly a reduction in gastrointestinal side effects.[18][20][21][22][23]
| Parameter | Oral Rivastigmine (6 mg BID) | Transdermal Rivastigmine (9.5 mg/24h) | Reference |
| Cmax (ng/mL) | ~21.6 | ~8.7 | [20] |
| tmax (h) | ~1.4 | ~8.1 | [20] |
| AUC (ng·h/mL) | Comparable to 9.5 mg/24h patch | Comparable to 6 mg BID oral | [18][21] |
| Bioavailability | ~36% (3 mg dose) | Bypasses first-pass metabolism | [21][24] |
| Half-life (h) | ~1.5 | Continuous delivery | [24] |
Metabolism and Excretion
Rivastigmine is primarily metabolized by cholinesterases and has minimal interaction with the hepatic cytochrome P450 enzyme system, reducing the likelihood of drug-drug interactions.[14] The metabolites are mainly excreted in the urine.[24]
Clinical Efficacy and Safety Profile
Numerous clinical trials have demonstrated the efficacy of rivastigmine in the symptomatic treatment of mild to moderate Alzheimer's disease.
Cognitive and Functional Outcomes
Treatment with rivastigmine has been shown to produce statistically significant, albeit modest, improvements in cognitive function as measured by scales such as the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Mini-Mental State Examination (MMSE).[5][25][26][27][28] Clinically meaningful benefits have also been observed in activities of daily living and global functioning.[5][25][27][29][30] The effects of rivastigmine appear to be dose-dependent.[7][25][28][30]
Safety and Tolerability
The most common adverse events associated with rivastigmine are gastrointestinal in nature, including nausea, vomiting, diarrhea, and anorexia.[22][23][31][32] These side effects are often dose-dependent and can be mitigated by slow dose titration and the use of the transdermal patch.[22][23][32] The transdermal formulation has demonstrated a significantly better tolerability profile compared to the oral capsules, with a lower incidence of nausea and vomiting.[20][33]
Experimental Protocol: Measurement of Cholinesterase Inhibition
The Ellman's assay is a widely used spectrophotometric method for determining cholinesterase activity and can be adapted to assess the inhibitory potential of compounds like rivastigmine.[34][35][36][37]
Principle of the Ellman's Assay
The assay is based on the hydrolysis of a thiocholine ester substrate (e.g., acetylthiocholine) by cholinesterase, which produces thiocholine.[35][36] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[34][36][37] The rate of color formation is directly proportional to the cholinesterase activity.[36]
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
DTNB solution (e.g., 10 mM in phosphate buffer).
-
Substrate solution (e.g., 10 mM acetylthiocholine iodide in deionized water).
-
Enzyme solution (e.g., purified AChE or BuChE, or a biological sample homogenate).
-
Inhibitor solution (Rivastigmine at various concentrations).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
20 µL of inhibitor solution (or buffer for control).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add 10 µL of the enzyme solution to each well and mix.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.[38]
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of rivastigmine compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Figure 2: Workflow for Determining Cholinesterase Inhibition using the Ellman's Assay.
Future Directions and Drug Development Considerations
The development of rivastigmine and other ChEIs marked a significant step in the symptomatic management of AD. However, the need for disease-modifying therapies remains a critical unmet need. Current and future drug development efforts are increasingly focused on early intervention, targeting the underlying pathophysiology of AD before significant neurodegeneration occurs.[39][40][41] The FDA has issued guidance for the development of drugs for early-stage AD, acknowledging the importance of biomarkers in clinical trials.[39][40][41][42][43]
Figure 3: A Generalized Alzheimer's Disease Drug Development Pipeline.
Conclusion
Rivastigmine remains a valuable therapeutic option for the symptomatic treatment of Alzheimer's disease. Its unique dual inhibition of both AChE and BuChE provides a comprehensive approach to enhancing cholinergic neurotransmission. The development of the transdermal patch has significantly improved its tolerability, allowing more patients to receive and maintain therapeutic doses. For researchers and drug development professionals, a thorough understanding of rivastigmine's pharmacology and clinical profile provides a crucial foundation for the development of next-generation therapies for this devastating disease.
References
- Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PubMed. (n.d.).
- The cholinergic hypothesis of Alzheimer's disease: a review of progress. (n.d.).
-
Birks, J. S., Chong, L. Y., & Grimley Evans, J. (2015). Rivastigmine for Alzheimer's disease. Cochrane Database of Systematic Reviews, (9). [Link]
-
Kandiah, N., Pai, M. C., Senanarong, V., Looi, I., Ampil, E., Park, K. W., Karanam, A. S. R., & De Deyn, P. P. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 12, 697–707. [Link]
-
Kambur, O., & Kuca, K. (2009). New findings about Ellman's method to determine cholinesterase activity. Current Alzheimer Research, 6(1), 40–44. [Link]
- The Cholinergic System in Alzheimer's Disease Research Areas. (n.d.). R&D Systems.
- What is the mechanism of Rivastigmine Tartrate? (2024, July 17). Patsnap Synapse.
-
Role of Cholinergic Signaling in Alzheimer's Disease. (2022). International Journal of Molecular Sciences, 23(6), 3298. [Link]
-
Kandiah, N., Pai, M. C., Senanarong, V., Looi, I., Ampil, E., Park, K. W., Karanam, A. S. R., & De Deyn, P. P. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and parkinson's disease dementia. Clinical Interventions in Aging, 12, 697–707. [Link]
-
Lefèvre, G., Sedek, G., Jhee, S. S., Ereshefsky, L., & Pommier, F. (2009). Rivastigmine exposure provided by a transdermal patch versus capsules. Current Medical Research and Opinion, 25(11), 2735–2743. [Link]
-
Ellman's method is still an appropriate method for measurement of cholinesterases activities. (2018). EXCLI Journal, 17, 130–131. [Link]
- Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). Butyrylcholinesterase: an important new target in Alzheimer's disease therapy.
- Alzheimer's disease. (n.d.). In Wikipedia.
- Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. (n.d.). Scribd.
- Rivastigmine (Exelon) for treatment of Alzheimer's. (n.d.). Clinician.com.
-
Bullock, R. (2002). Rivastigmine in the treatment of patients with Alzheimer's disease. Expert Opinion on Pharmacotherapy, 3(7), 931–943. [Link]
-
Darreh-Shori, T., & Jelic, V. (2010). Safety and tolerability of transdermal and oral rivastigmine in Alzheimer's disease and Parkinson's disease dementia. Expert Opinion on Drug Safety, 9(1), 127–139. [Link]
-
Kandiah, N., Pai, M. C., Senanarong, V., Looi, I., Ampil, E., Park, K. W., Karanam, A. S. R., & De Deyn, P. P. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 12, 697–707. [Link]
- Pharmacology of Rivastigmine (Rivan-6); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 8). YouTube.
-
Kandiah, N., Pai, M. C., Senanarong, V., Looi, I., Ampil, E., Park, K. W., Karanam, A. S. R., & De Deyn, P. P. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 12, 697–707. [Link]
- How do I screen for acetylcholinesterase activity? (2021, January 25). AAT Bioquest.
- Rivastigmine: MedlinePlus Drug Information. (2024, July 20). MedlinePlus.
- Gauthier, S. (2023). Rivastigmine. In StatPearls.
-
Kurz, A. F., Farlow, M. R., & Lefèvre, G. (2009). Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review. International Journal of Clinical Practice, 63(5), 799–805. [Link]
-
Rösler, M., Anand, R., Cicin-Sain, A., Gauthier, S., Agid, Y., Dal-Bianco, P., Stähelin, H. B., Hartman, R., & Gharabawi, M. (1999). Efficacy and safety of rivastigmine in patients with Alzheimer's disease: international randomised controlled trial. BMJ, 318(7184), 633–638. [Link]
-
Farlow, M. R. (2009). Rivastigmine in Alzheimer's disease: Cognitive function and quality of life. Expert Review of Neurotherapeutics, 9(5), 627–636. [Link]
-
The Role of Butyrylcholinesterase and Iron in the Regulation of Cholinergic Network and Cognitive Dysfunction in Alzheimer's Disease Pathogenesis. (2022). International Journal of Molecular Sciences, 23(15), 8431. [Link]
- Clinical investigation of medicines for the treatment of Alzheimer's disease - Scientific guideline. (n.d.). European Medicines Agency.
-
Kambur, O., & Kuca, K. (2009). New Findings about Ellman's Method to Determine Cholinesterase Activity. Current Alzheimer Research, 6(1), 40–44. [Link]
-
Therapeutic efficacy of rivastigmine in Alzheimer's disease. (2023). IP Indian Journal of Neurosciences, 9(3), 135–138. [Link]
-
Giacobini, E. (2002). Targeting acetylcholinesterase and butyrylcholinesterase in dementia. Expert Opinion on Therapeutic Targets, 6(1), 103–113. [Link]
-
Atri, A. (2018). An update on the safety of current therapies for Alzheimer's disease: focus on rivastigmine. Therapeutic Advances in Drug Safety, 9(3), 163–182. [Link]
-
Butyrylcholinesterase Protein Ends in the Pathogenesis of Alzheimer's Disease—Could BCHE Genotyping Be Helpful in Alzheimer's Therapy? (2022). International Journal of Molecular Sciences, 23(19), 11846. [Link]
-
Lefèvre, G., Sedek, G., Jhee, S. S., Ereshefsky, L., & Pommier, F. (2009). Rivastigmine exposure provided by a transdermal patch versus capsules. Current Medical Research and Opinion, 25(11), 2735–2743. [Link]
- FDA Issues Draft Guidance on Alzheimer's drug development. (2018, February 16). Alzheimer's Impact Movement.
-
Darreh-Shori, T., & Jelic, V. (2010). Safety and tolerability of transdermal and oral rivastigmine in Alzheimer's disease and Parkinson's disease dementia. Expert Opinion on Drug Safety, 9(1), 127–139. [Link]
-
Kurz, A. F., Farlow, M. R., & Lefèvre, G. (2009). Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review. International Journal of Clinical Practice, 63(5), 799–805. [Link]
-
Birks, J. S., Chong, L. Y., & Grimley Evans, J. (2015). Rivastigmine for Alzheimer's disease. Cochrane Database of Systematic Reviews, (9). [Link]
-
Birks, J. S., Chong, L. Y., & Grimley Evans, J. (2015). Rivastigmine for people with Alzheimer's disease. Cochrane Database of Systematic Reviews, (9). [Link]
-
Kandiah, N., Pai, M. C., Senanarong, V., Looi, I., Ampil, E., Park, K. W., Karanam, A. S. R., & De Deyn, P. P. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 12, 697–707. [Link]
- FDA Gives Guidance on Developing Treatments for Early Alzheimer's. (2024, March 15). Pharmaceutical Technology.
-
Lefèvre, G., & Pommier, F. (2008). Pharmacokinetics and bioavailability of the novel rivastigmine transdermal patch versus rivastigmine oral solution in healthy elderly subjects. Journal of Clinical Pharmacology, 48(2), 246–252. [Link]
- A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer's Disease. (2013, March 7). Psychiatrist.com.
- Treating Cognition and Function in Patients With Alzheimer Disease. (2005, March 1). Psychiatric Times.
- FDA issues guidance regarding drug development for early Alzheimer's disease. (2024, March 11). U.S. Food and Drug Administration.
-
Grossberg, G. T., Sadowsky, C. H., & Olin, J. T. (2018). Evaluation of Rivastigmine in Alzheimer's Disease. Expert Opinion on Drug Metabolism & Toxicology, 14(10), 1055–1062. [Link]
- FDA guidelines consider amyloid reduction 'reasonably likely' to predict Alzheimer's benefit. (2024, March 12). Fierce Biotech.
-
Farlow, M. R. (2009). Rivastigmine in Alzheimer's disease: Cognitive function and quality of life. Expert Review of Neurotherapeutics, 9(5), 627–636. [Link]
-
Kandiah, N., Pai, M. C., Senanarong, V., Looi, I., Ampil, E., Park, K. W., Karanam, A. S. R., & De Deyn, P. P. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. Clinical Interventions in Aging, 12, 697–707. [Link]
Sources
- 1. Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. Alzheimer's disease - Wikipedia [en.wikipedia.org]
- 5. Rivastigmine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Rivastigmine (Exelon) for treatment of Alzheimer's |… | Clinician.com [clinician.com]
- 15. Butyrylcholinesterase: an important new target in Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. psychiatrist.com [psychiatrist.com]
- 18. Rivastigmine exposure provided by a transdermal patch versus capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety and tolerability of transdermal and oral rivastigmine in Alzheimer's disease and Parkinson's disease dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Therapeutic efficacy of rivastigmine in Alzheimer’s disease - IP Indian J Neurosci [ijnonline.org]
- 27. Rivastigmine for people with Alzheimer's disease | Cochrane [cochrane.org]
- 28. psychiatrictimes.com [psychiatrictimes.com]
- 29. Rivastigmine in Alzheimer’s disease: Cognitive function and quality of life - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scienceopen.com [scienceopen.com]
- 31. Rivastigmine: MedlinePlus Drug Information [medlineplus.gov]
- 32. An update on the safety of current therapies for Alzheimer’s disease: focus on rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 33. cochranelibrary.com [cochranelibrary.com]
- 34. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Ellman's method is still an appropriate method for measurement of cholinesterases activities - PMC [pmc.ncbi.nlm.nih.gov]
- 36. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 37. researchgate.net [researchgate.net]
- 38. scribd.com [scribd.com]
- 39. FDA Issues Draft Guidance on Alzheimer's drug development | Alzheimer's Impact Movement [alzimpact.org]
- 40. pharmtech.com [pharmtech.com]
- 41. fda.gov [fda.gov]
- 42. Clinical investigation of medicines for the treatment of Alzheimer's disease - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 43. fiercebiotech.com [fiercebiotech.com]
Molecular weight of Rivastigmine free base
Topic: Molecular Weight of Rivastigmine Free Base: A Technical Guide on Physicochemical Identity, Isolation, and Analysis Content Type: In-Depth Technical Guide Audience: Researchers, Formulation Scientists, and Analytical Chemists
Executive Summary
Rivastigmine (Free Base) is the pharmacologically active moiety of the cholinesterase inhibitor class, principally utilized in the treatment of mild-to-moderate dementia of the Alzheimer’s type and Parkinson’s disease.[1] While the oral formulations utilize the hydrogen tartrate salt for solid-state stability, the free base is the critical species for transdermal delivery systems (TDS) .
The precise molecular weight of Rivastigmine Free Base is 250.34 g/mol .[2][3]
Understanding the distinction between the free base and its salt form is not merely academic; it dictates the thermodynamic potential for skin permeation. The free base exists as a viscous, lipophilic liquid at room temperature, possessing the necessary partition coefficient (LogP ~2.3) to traverse the stratum corneum, whereas the hydrophilic tartrate salt is kinetically hindered in transdermal applications.
Physicochemical Identity & Properties
The following data consolidates the core chemical identifiers required for regulatory filing and stoichiometric calculations.
Table 1: Comparative Physicochemical Profile
| Property | Rivastigmine Free Base | Rivastigmine Hydrogen Tartrate |
| Molecular Weight | 250.34 g/mol | 400.43 g/mol |
| Molecular Formula | C₁₄H₂₂N₂O₂ | C₁₄H₂₂N₂O₂ · C₄H₆O₆ |
| CAS Registry Number | 123441-03-2 | 129101-54-8 |
| Physical State (RT) | Viscous Liquid / Oil | Crystalline Solid (White) |
| Melting Point | N/A (Liquid at RT) | 123–125 °C |
| LogP (Octanol/Water) | ~2.3 (Lipophilic) | ~0.6 (Hydrophilic) |
| Primary Application | Transdermal Patches (Exelon® Patch) | Oral Capsules / Solutions |
Stoichiometric Implication
When converting from the salt to the free base for formulation or analytical standards, the Salt Conversion Factor (SCF) is:
Molecular Architecture & Synthesis Logic
The transition between the storage form (Tartrate) and the delivery form (Free Base) is a pH-dependent equilibrium. The free base contains a tertiary amine which accepts a proton to form the salt.
Diagram 1: Chemical Identity & Salt-Base Interconversion
Caption: The reversible transition between the stable crystalline tartrate and the lipophilic free base required for transdermal flux.
Protocol: Isolation of Rivastigmine Free Base
Context: Most commercial reference standards are supplied as the tartrate salt. For transdermal diffusion studies or GC-MS analysis, you must isolate the free base in situ.
Safety: Rivastigmine is a potent cholinesterase inhibitor.[1] Handle in a fume hood with nitrile gloves.
Step-by-Step Methodology
-
Dissolution: Dissolve 100 mg of Rivastigmine Hydrogen Tartrate in 10 mL of deionized water. The solution will be slightly acidic.
-
Basification (The Critical Step):
-
Liquid-Liquid Extraction:
-
Add 10 mL of n-Hexane or Ethyl Acetate . (Hexane is preferred for GC-MS; Ethyl Acetate for general recovery).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to break the emulsion.
-
-
Recovery:
-
Collect the upper organic layer.
-
Evaporate the solvent under a stream of Nitrogen (N₂) at room temperature.
-
Result: A colorless to yellow viscous oil (Rivastigmine Free Base).
-
Analytical Methodologies
Accurate determination of the molecular weight and purity of the free base requires specific chromatographic conditions.
HPLC-UV Quantification Strategy
Unlike the salt, the free base is prone to oxidation if not handled correctly.
-
Column: C18 (e.g., Thermo Hypersil or equivalent), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (10mM, pH 3.0) : Acetonitrile (70:30 v/v).
-
Note: A low pH buffer is used during analysis to protonate the amine on-column, improving peak shape, even if analyzing the free base.
-
-
Detection: UV at 214 nm or 220 nm .
-
Injection Volume: 20 µL.
Diagram 2: Analytical Workflow for Free Base Determination
Caption: Workflow for extracting and quantifying Rivastigmine Free Base from complex matrices.
References
-
PubChem. (2025).[3][7] Rivastigmine (Compound CID 77991).[3] National Library of Medicine. [Link]
-
ChEMBL. (2024). Rivastigmine (CHEMBL636).[8] European Molecular Biology Laboratory. [Link]
-
DrugBank. (2024). Rivastigmine: DB00989. [Link]
-
Merck Index Online. Rivastigmine Monograph. Royal Society of Chemistry. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rivastigmine | AChE | TargetMol [targetmol.com]
- 3. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchopenworld.com [researchopenworld.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. ijshr.com [ijshr.com]
- 7. Rivastigmine Tartrate | C18H28N2O8 | CID 6918078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Compound: RIVASTIGMINE (CHEMBL636) - ChEMBL [ebi.ac.uk]
Technical Guide: Carbamate Insecticides – Mechanism, Toxicity, and Experimental Analysis
Executive Summary & Chemical Context[1][2]
Carbamate insecticides represent a critical class of acetylcholinesterase (AChE) inhibitors derived from carbamic acid (
This guide moves beyond basic definitions to explore the molecular kinetics of carbamylation, the "pseudo-irreversible" inhibition phenotype, and the precise methodologies required to assay these compounds in a drug discovery or toxicology setting.
Molecular Mechanism of Action
The core mechanism of carbamates is the inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at synaptic clefts.[2][5] Unlike OPs, which phosphorylate the enzyme, carbamates carbamylate the active site.
The Catalytic Interaction
The AChE active site contains a catalytic triad: Serine-203, Histidine-447, and Glutamate-334 .
-
Binding: The carbamate enters the active site. The carbonyl carbon of the carbamate is attacked by the hydroxyl group of Serine-203.
-
Carbamylation: This forms a tetrahedral intermediate, releasing the leaving group (often a phenol or oxime) and resulting in a carbamylated enzyme (
) . -
Hydrolysis (Reactivation): The carbamylated enzyme undergoes hydrolysis to regenerate free enzyme (
) and carbamic acid.
Critical Distinction: The rate of hydrolysis for the carbamylated enzyme (
Kinetic Pathway Visualization
The following diagram illustrates the competitive kinetics between the natural substrate (ACh) and the carbamate inhibitor.
Caption: Kinetic pathway of AChE inhibition. Note the reversible nature of the carbamylated state (
Toxicokinetics and Clinical Toxicology
Because carbamates do not undergo the chemical process known as "aging" (dealkylation of the inhibitor-enzyme complex), the inhibition is transient. This impacts clinical management significantly.
The Cholinergic Crisis
Accumulation of ACh leads to overstimulation of Muscarinic and Nicotinic receptors.[2] The classic mnemonic DUMBBELS describes the muscarinic effects.
| Receptor Type | Tissue Location | Physiological Response (Symptoms) |
| Muscarinic | Smooth Muscle, Glands, Heart | D iarrhea, U rination, M iosis (pinpoint pupils), B radycardia, B ronchospasm, E mesis, L acrimation, S alivation. |
| Nicotinic | Skeletal Muscle, Ganglia | Muscle fasciculations, weakness, paralysis (respiratory failure), tachycardia (ganglionic stimulation). |
| CNS | Brain | Confusion, ataxia, seizures, coma, respiratory depression. |
The Oxime Controversy
In OP poisoning, oximes (e.g., Pralidoxime/2-PAM) are used to reactivate the enzyme. However, for carbamates:
-
Contraindication: For certain carbamates (e.g., Carbaryl ), oximes can increase toxicity by forming a more stable complex with the enzyme or the inhibitor.
-
Clinical Reality: If the specific agent is unknown (mixed poisoning), oximes are often administered, but for confirmed pure carbamate exposure, Atropine (muscarinic antagonist) is the sole pharmacological intervention required alongside supportive care.
Experimental Protocol: The Ellman Assay
For researchers characterizing novel carbamates or assessing toxicity, the Ellman Assay is the gold standard. It uses a colorimetric reaction to measure the rate of thiocholine production.[6][7]
Principle
-
Substrate: Acetylthiocholine (ATCh) is hydrolyzed by AChE to produce Thiocholine + Acetate.[7]
-
Detection: Thiocholine reacts with DTNB (Ellman’s Reagent) to form 5-thio-2-nitrobenzoic acid (TNB).[6][7]
-
Readout: TNB is yellow and absorbs strongly at 412 nm .
Standardized Workflow (96-Well Plate Format)
Self-Validating Step: Always run a "No Enzyme" blank to account for spontaneous hydrolysis of ATCh, which can cause false positives.
Reagents:
-
Buffer: 0.1 M Sodium Phosphate, pH 8.0 (critical for enzyme activity).
-
Enzyme: AChE (e.g., from Electrophorus electricus or recombinant human), 0.1 U/mL final.
-
Substrate: Acetylthiocholine Iodide (ATCh), 0.5 mM final.
-
Chromogen: DTNB, 0.3 mM final.
Protocol Steps:
-
Preparation: Dissolve test carbamates in DMSO (keep final DMSO <1% to avoid enzyme denaturation).
-
Incubation: Add 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor. Incubate for 10–30 minutes to allow carbamylation (
). -
Reaction Start: Add 20 µL of Substrate/DTNB mix.
-
Measurement: Monitor Absorbance (412 nm) every 30 seconds for 10 minutes (Kinetic Mode).
-
Analysis: Calculate
(slope of the linear portion). Determine % Inhibition relative to solvent control.
Assay Logic Visualization
Caption: Step-by-step workflow for the Ellman Assay, highlighting the critical background correction step.
Therapeutic Applications: The "Good" Carbamates
While often discussed as toxins, the reversible nature of carbamates makes them valuable therapeutics.
-
Rivastigmine: A carbamate inhibitor used for Alzheimer’s Disease and Parkinson’s dementia.[8]
-
Mechanism:[8][9][10][11] It inhibits both AChE and Butyrylcholinesterase (BuChE).[5][8][12] By preventing ACh breakdown, it compensates for the loss of cholinergic neurons.[5]
-
Advantage:[8][12][13][14] Its "pseudo-irreversible" binding provides a longer duration of action (up to 10 hours) than the plasma half-life of the drug would suggest, improving patient compliance.
-
References
-
National Institutes of Health (NIH) - StatPearls. "Carbamate Toxicity." Updated 2023. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Guidance on Cumulative Risk Assessment of Pesticide Chemicals That Have a Common Mechanism of Toxicity." Available at: [Link]
-
PubChem. "Rivastigmine Compound Summary." National Library of Medicine.[15] Available at: [Link]
-
World Health Organization (WHO). "Data Sheets on Pesticides: Carbaryl." Available at: [Link]
Sources
- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. droracle.ai [droracle.ai]
- 4. Carbamate poisoning: treatment recommendations in the setting of a mass casualties event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. epa.gov [epa.gov]
- 12. Rivastigmine - Wikipedia [en.wikipedia.org]
- 13. Rivastigmine for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. clinician.com [clinician.com]
- 15. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Basic Hydrolysis of Disubstituted Carbamates for Researchers, Scientists, and Drug Development Professionals
Abstract
The carbamate functional group is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and pivotal in the design of innovative prodrugs.[1][2] The stability of the carbamate linkage under physiological conditions is a critical determinant of a drug's pharmacokinetic profile, influencing its efficacy and duration of action. Conversely, for carbamate-based prodrugs, a controlled and predictable hydrolysis rate is essential for the timely release of the active therapeutic agent.[2][3] This in-depth technical guide provides a comprehensive exploration of the basic hydrolysis of N,N-disubstituted carbamates, a class of compounds generally characterized by their relative stability. We will delve into the mechanistic intricacies of the base-catalyzed acyl-oxygen cleavage (BAc2) pathway, elucidate the key factors governing the reaction kinetics, and present a detailed, field-proven experimental protocol for the precise monitoring of this pivotal transformation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to rationally design and evaluate carbamate-containing molecules with tailored hydrolytic stability.
Introduction: The Dichotomous Role of Carbamate Stability in Drug Action
Organic carbamates, often viewed as hybrids of esters and amides, are prevalent structural motifs in a wide array of therapeutic agents and agrochemicals.[1][2] Their chemical and proteolytic stability, coupled with their ability to permeate cell membranes, makes them valuable as peptide bond surrogates in drug design.[1][2] The stability of the carbamate bond is a double-edged sword in drug development. For a carbamate-containing drug, rapid hydrolysis can lead to premature inactivation and a shortened therapeutic window.[2] In contrast, for a carbamate prodrug, efficient hydrolysis is the activating step, releasing the parent drug to exert its pharmacological effect.[2][3] Therefore, a nuanced understanding of carbamate hydrolysis is paramount for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic properties.
N,N-disubstituted carbamates are generally more resistant to hydrolysis than their N-monosubstituted counterparts.[3] This enhanced stability is attributed to the absence of an acidic N-H proton, which precludes the operation of the more facile E1cB (Elimination, Unimolecular, conjugate Base) mechanism that is characteristic of primary and secondary carbamates.[3] The basic hydrolysis of disubstituted carbamates proceeds through a bimolecular nucleophilic substitution at the acyl carbon, a pathway known as the BAc2 mechanism.
The BAc2 Mechanism of Basic Hydrolysis: A Step-by-Step Analysis
The basic hydrolysis of N,N-disubstituted carbamates is a well-established example of the BAc2 mechanism, which involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the carbamate. This process can be dissected into two key steps:
-
Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The reaction is initiated by the attack of a hydroxide ion (OH⁻) on the carbonyl carbon of the carbamate. This is typically the rate-determining step of the overall reaction. The attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbon atom is bonded to the original disubstituted amine, the alkoxy/aryloxy group, the carbonyl oxygen (now an oxyanion), and the incoming hydroxide group.
-
Collapse of the Tetrahedral Intermediate and Product Formation: The unstable tetrahedral intermediate rapidly collapses. This collapse involves the reformation of the carbon-oxygen double bond and the expulsion of the leaving group. In the case of carbamates, the leaving group is the alkoxide (RO⁻) or phenoxide (ArO⁻) ion. The other product is the unstable N,N-disubstituted carbamic acid, which readily decomposes to the corresponding secondary amine and carbon dioxide.
The overall reaction can be summarized as follows:
R₂NCOOR' + OH⁻ → [R₂N(OH)COOR']⁻ → R₂NCOOH + R'O⁻ R₂NCOOH → R₂NH + CO₂
Visualizing the BAc2 Pathway
Sources
- 1. Synthesis of N-unsubstituted, mono- and disubstituted carbohydrate-1-O-carbamates and their behaviour in glycoside syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. immun.lth.se [immun.lth.se]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, a carbamate derivative closely related to the acetylcholinesterase inhibitor, Rivastigmine.[1][2] The described methodology is designed for researchers in medicinal chemistry and drug development, offering a robust two-step synthetic route. The synthesis commences with the reductive amination of 3'-hydroxyacetophenone with dimethylamine to yield the key intermediate, 3-[1-(dimethylamino)ethyl]phenol.[3][4] This intermediate is subsequently carbamoylated using ethyl(methyl)carbamoyl chloride to produce the target compound.[5] This document emphasizes the rationale behind procedural choices, provides detailed experimental workflows, characterization data, and addresses critical safety considerations to ensure reproducible and safe execution.
Introduction and Synthetic Strategy
This compound belongs to the carbamate class of compounds, which are of significant interest in pharmaceutical research. The target molecule is the racemic analogue of Rivastigmine, a well-established therapeutic agent for Alzheimer's disease that functions by inhibiting acetylcholinesterase.[1][2] The synthesis of such analogues is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities with potentially improved pharmacological profiles.
The synthetic approach detailed herein is a logical and efficient two-step process, chosen for its reliance on well-understood and scalable chemical transformations.
Step 1: Reductive Amination. The synthesis begins with the formation of the key aminophenol intermediate, 3-[1-(dimethylamino)ethyl]phenol. This is achieved via the Leuckart reaction, a specific type of reductive amination, using 3'-hydroxyacetophenone and dimethylamine with formic acid as both the solvent and the reducing agent.[3][4] This method is advantageous for its simplicity and use of readily available reagents.
Step 2: Carbamoylation. The phenolic hydroxyl group of the intermediate is then acylated using ethyl(methyl)carbamoyl chloride in the presence of a suitable base. This reaction forms the carbamate ester linkage, yielding the final product.[5][6] The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the carbamoyl chloride.
Overall Synthetic Scheme
Caption: Figure 1: Two-Step Synthesis of the Target Compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |
| 3'-Hydroxyacetophenone | 121-71-1 | C₈H₈O₂ | 136.15 | >98% purity |
| Dimethylamine (40% aq. sol.) | 124-40-3 | C₂H₇N | 45.08 | Reagent grade |
| Formic Acid | 64-18-6 | CH₂O₂ | 46.03 | >98% purity |
| Ethyl(methyl)carbamoyl chloride | 42252-34-6 | C₄H₈ClNO | 121.56 | >97% purity[7] |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | ACS grade |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 | ACS grade |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, >99.8% |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | ACS grade |
| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 | ACS grade |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | For drying |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | 37% |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Experimental Protocols
Part A: Synthesis of 3-[1-(dimethylamino)ethyl]phenol (Intermediate 1)
This procedure is adapted from established methods for the synthesis of Rivastigmine intermediates.[3][4]
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 88% formic acid (41.8 g, 0.8 mol) under a fume hood.
-
Amine Addition: Slowly add a 33% aqueous solution of dimethylamine (109 g, 0.8 mol) to the formic acid while cooling the flask in an ice bath to manage the exothermic reaction.
-
Water Removal: After the addition is complete, heat the mixture to distill off the water, forming N,N-dimethylformamide (DMF) in situ.
-
Reactant Addition: Cool the flask to approximately 100°C. Add 3'-hydroxyacetophenone (13.6 g, 0.1 mol).
-
Reaction Execution: Heat the mixture to 160-170°C and maintain reflux for 4-5 hours.[3] The progress of the reaction should be monitored by TLC (e.g., 7:3 Hexanes:EtOAc, visualizing with UV light and/or potassium permanganate stain).
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by the consumption of the starting ketone), cool the mixture to room temperature.
-
Pour the residue into 100 mL of water.
-
Adjust the pH to 1-2 with concentrated hydrochloric acid. This protonates the desired product and any unreacted dimethylamine, keeping them in the aqueous phase, while allowing for the extraction of non-basic impurities.
-
Extract the acidic aqueous solution with diethyl ether (2 x 50 mL) to remove unreacted starting material and non-polar byproducts. Discard the organic layers.
-
Adjust the pH of the aqueous phase to 8.5-9.0 using a saturated sodium bicarbonate solution.[4] The product will precipitate or form an oil.
-
Extract the product into ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-[1-(dimethylamino)ethyl]phenol as an oil or solid. The product can be further purified by column chromatography or crystallization if necessary.
-
Part B: Synthesis of this compound (Final Product)
This carbamoylation step is critical and requires anhydrous conditions.
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 3-[1-(dimethylamino)ethyl]phenol (16.5 g, 0.1 mol) in 50 mL of anhydrous dichloromethane (DCM).
-
Base Addition: Add a weak inorganic base such as sodium bicarbonate (12.6 g, 0.15 mol).[5] The use of a weak base is preferred to minimize the hydrolysis of the carbamoyl chloride and avoid the hazards associated with strong bases like sodium hydride.[5][6]
-
Carbamoyl Chloride Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of ethyl(methyl)carbamoyl chloride (13.4 g, 0.11 mol) in 10 mL of anhydrous DCM dropwise over 15 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC until the starting phenol spot has disappeared.
-
Work-up and Purification:
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure this compound.
-
Characterization and Validation
The identity and purity of the intermediate and final product must be confirmed by analytical techniques.
| Compound | Technique | Expected Results |
| Intermediate 1 | ¹H NMR (CDCl₃) | Peaks corresponding to aromatic protons, the methine proton (CH), the ethyl protons, and the dimethylamino protons. |
| MS (ESI+) | Expected m/z: 166.12 [M+H]⁺ | |
| Purity (GC) | >98% | |
| Final Product | ¹H NMR (CDCl₃) | Appearance of new signals for the ethyl and methyl groups of the carbamate moiety, and a shift in the aromatic proton signals. |
| ¹³C NMR (CDCl₃) | Appearance of a carbonyl carbon signal (~155 ppm) characteristic of the carbamate. | |
| MS (ESI+) | Expected m/z: 251.17 [M+H]⁺ | |
| HPLC | Purity >99% after purification. |
Workflow Visualization and Safety
Experimental Workflow
Caption: Figure 2: Overall Laboratory Workflow.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
-
Formic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Dimethylamine: Flammable and corrosive. The aqueous solution has a strong, unpleasant odor.
-
Ethyl(methyl)carbamoyl chloride: This is an acylating agent and is expected to be corrosive, a lachrymator, and moisture-sensitive.[8] Handle under an inert atmosphere and avoid inhalation or contact with skin.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure.
-
Reaction Conditions: The reductive amination step involves high temperatures (160-170°C). Ensure the apparatus is securely clamped and that heating is controlled.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Extend reflux time. Ensure temperature is maintained. Confirm reagent quality. |
| Loss during work-up. | Ensure pH values are correct during extraction steps. Perform multiple extractions. | |
| Low yield in Step 2 | Reagents or solvent not anhydrous. | Use freshly dried solvent. Handle carbamoyl chloride under inert gas. |
| Inactive carbamoyl chloride. | Use a fresh bottle of the reagent or verify its activity. | |
| Multiple spots on TLC | Incomplete reaction or side products. | Adjust reaction time or temperature. Optimize chromatography conditions for better separation. |
References
- CN103664702A - Production process of rivastigmine - Google P
-
Method for synthesis of rivastigmine - Eureka | Patsnap. (URL: [Link])
- RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)
-
Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis - JOCPR. (URL: [Link])
- WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)
-
NOTE Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. (URL: [Link])
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates - Michael Pittelkow. (URL: [Link])
-
Reductive Amination, and How It Works - Master Organic Chemistry. (URL: [Link])
- US20060122417A1 - Method of production of (-)-(s)-3-[1-(dimethylamino)
- US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])
- WO2007080430A1 - Novel process - Google P
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. (URL: [Link])
-
Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC - PubMed Central. (URL: [Link])
-
Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a - ResearchGate. (URL: [Link])
-
Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Justia Patents. (URL: [Link])
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (URL: [Link])
-
N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem - NIH. (URL: [Link])
-
Novel Convenient Synthesis of Rivastigmine - ResearchGate. (URL: [Link])
-
Direct reductive amination of various acetophenone analogues with N-methylaniline a - ResearchGate. (URL: [Link])
-
ethyl(methyl)carbamoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. (URL: [Link])
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103664702A - Production process of rivastigmine - Google Patents [patents.google.com]
- 4. Method for synthesis of rivastigmine - Eureka | Patsnap [eureka.patsnap.com]
- 5. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 6. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 7. N-Ethyl-N-methylcarbamoyl chloride | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 6452-47-7: Methylcarbamoyl chloride | CymitQuimica [cymitquimica.com]
Application Note: High-Purity Isolation of Rivastigmine from Carbamoylation Reaction Mixtures
Abstract & Strategic Overview
Rivastigmine (Exelon) is a pseudo-irreversible dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), widely used for the treatment of Alzheimer’s disease. The synthesis typically involves the O-carbamoylation of (S)-3-[1-(dimethylamino)ethyl]phenol with
Isolating the free base (Rivastigmine) from this reaction mixture presents specific challenges:
-
Unreacted Phenolic Precursor: The starting material is chemically similar to the product but possesses an acidic phenolic proton.
-
Hydrolytic Instability: The carbamate moiety is susceptible to hydrolysis under harsh acidic/basic conditions or prolonged heat.
-
Physical State: The free base is an oil, making direct crystallization difficult; conversion to the Hydrogen Tartrate salt is required for the final API form.
This protocol details a Self-Validating Isolation Workflow designed to chemically separate the target amine from phenolic impurities via pKa-controlled liquid-liquid extraction (LLE), followed by a controlled crystallization of the tartrate salt.
Reaction Mixture Characterization
Before initiating isolation, the reaction mixture (typically in THF, Ethyl Acetate, or Acetonitrile) contains:
| Component | Chemical Nature | Solubility Profile | Removal Strategy |
| Rivastigmine (Target) | Tertiary Amine / Carbamate | Lipophilic (Organic soluble at pH > 8) | Product Phase |
| Starting Phenol | Phenol / Tertiary Amine | Amphoteric (Water soluble at pH > 12 as phenolate) | Caustic Wash (pH 12-13) |
| Carbamoyl Chloride | Acid Chloride (Electrophile) | Reactive / Lipophilic | Hydrolysis (Quench) |
| By-product Salts | Inorganic (NaCl, NaH, etc.) | Hydrophilic | Aqueous Wash |
Strategic Isolation Workflow
The following logic governs the purification steps:
-
Quench: Destroy excess electrophile (carbamoyl chloride) immediately to prevent downstream side reactions.
-
The "Caustic Wash" (Critical Step): By adjusting the aqueous phase to pH 12-13, the unreacted starting phenol is deprotonated to its phenolate form (
), rendering it water-soluble. The target Rivastigmine (lacking the -OH group) remains neutral and stays in the organic layer. -
The "Acid Swing" (Polishing): Extracting the target amine into dilute acid (pH 2-3) leaves non-basic neutral impurities in the organic waste.
Workflow Diagram (Graphviz)
Caption: Flowchart illustrating the pH-swing strategy to separate Rivastigmine from phenolic precursors and neutral impurities.
Detailed Experimental Protocol
Phase 1: Quench and Primary Extraction
Objective: Hydrolyze excess reagent and establish the organic phase.
-
Quench: Cool the reaction mixture (containing ~100 mmol theoretical product) to 10–15°C. Slowly add Water (5 vol) to hydrolyze excess carbamoyl chloride.
-
Solvent Exchange (If necessary): If the reaction solvent is water-miscible (e.g., THF, Acetonitrile), concentrate under reduced pressure to remove the solvent and dilute the residue with Ethyl Acetate (10 vol) .
-
Phase Separation: Separate the layers. Retain the organic layer.
Phase 2: The Caustic Wash (Phenol Removal)
Objective: Remove (S)-3-[1-(dimethylamino)ethyl]phenol.
-
Preparation: Prepare a 0.1 N NaOH solution (approx. pH 13).
-
Wash: Wash the Ethyl Acetate layer with the NaOH solution (3 x 3 vol).
-
Verification: Check the organic layer by TLC or HPLC. The spot corresponding to the starting phenol should be absent (<0.1%).
Phase 3: The Acid Swing (Optional High-Purity Step)
Objective: Remove non-basic impurities (colored bodies, neutral by-products).
-
Extraction: Extract the organic layer with 1.0 N HCl (3 x 3 vol) .
-
Observation: The product moves to the aqueous phase (as the hydrochloride salt).
-
-
Organic Waste: Discard the organic layer (which contains neutral impurities).
-
Basification: Cool the combined acidic aqueous extracts to 10°C. Adjust pH to 9–10 using 20% Na₂CO₃ solution or NaOH.
-
Note: Do not exceed pH 11 significantly here to avoid hydrolyzing the carbamate ester over time.
-
-
Recovery: Extract the turbid aqueous mixture with Ethyl Acetate (3 x 4 vol) .
-
Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (
). Filter and concentrate under vacuum to yield Rivastigmine Free Base as a pale yellow oil.
Phase 4: Salt Formation (Hydrogen Tartrate)
Objective: Convert the oily base into the stable, crystalline API form.
-
Dissolution: Dissolve the oily residue (approx. 1.0 eq) in Acetone (10 vol) .
-
Alternative: Some protocols use Ethanol, but Acetone often yields better polymorph control for the tartrate.
-
-
Acid Addition: In a separate flask, dissolve L-(+)-Tartaric Acid (1.0 eq) in Acetone (5 vol) (warm if necessary).
-
Precipitation: Add the tartaric acid solution dropwise to the Rivastigmine solution at room temperature with vigorous stirring.
-
Crystallization: Heat the mixture to reflux (approx. 56°C) for 30 minutes, then allow it to cool slowly to room temperature over 2 hours. Further cool to 0–5°C for 1 hour.
-
Filtration: Filter the white crystalline solid. Wash the cake with cold Acetone.
-
Drying: Dry in a vacuum oven at 50°C to constant weight.
Quality Control & Troubleshooting
Specification Guidelines (HPLC)
| Parameter | Acceptance Criteria | Method Note |
| Purity | > 99.5% | RP-HPLC, C18 Column, UV 215 nm |
| Starting Phenol | < 0.10% | Controlled by Caustic Wash |
| Impurity A (Dimethyl) | < 0.15% | Process Related (Reagent Purity) |
| Enantiomeric Purity | > 99.0% ee | Chiral HPLC (if applicable) |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Phenol Content | Insufficient pH during Caustic Wash. | Repeat wash with 0.5 N NaOH; ensure pH > 12.5. |
| Low Yield (Salt Step) | Product lost in mother liquor; wet solvent. | Concentrate mother liquor; ensure Acetone is dry (<0.5% water). |
| Oiling Out | Rapid cooling or impure base. | Re-heat to reflux, add seed crystals, cool at 10°C/hour. |
| Hydrolysis Product | Prolonged exposure to extreme pH or heat. | Minimize holding times at pH < 2 or pH > 11. Keep temp < 40°C during workup. |
References
-
Novartis AG. (1997). Phenylcarbamates and their use as cholinesterase inhibitors.[5][9][10] US Patent 5,602,176.[11][5][12] Link
-
Lunan Pharmaceutical Group. (2012). Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.[][13] US Patent 8,324,429. Link
-
Rao, M. S., et al. (2010).[4][9] Identification and characterization of new impurities in rivastigmine.[4][9][10] Pharmazie, 65(5), 336-338.[9] Link
-
Zhejiang Hisun Pharmaceutical. (2014). Synthesis process of rivastigmine hydrogen tartrate.[4][5][][14] CN Patent 104072391A. Link
-
ChemicalBook. Rivastigmine Hydrochloride Synthesis and Intermediate Data.Link
Sources
- 1. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2007026373A2 - Process for preparing rivastigmine - Google Patents [patents.google.com]
- 6. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 7. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 9. Identification and characterization of new impurities in rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 12. WO2008020452A1 - Improved process for the preparation of rivastigmine - Google Patents [patents.google.com]
- 13. patents.justia.com [patents.justia.com]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Improving yield in 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate synthesis
Topic: 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate (Rivastigmine Free Base) Ticket ID: RIV-SYN-OPT-001 Status: Open Support Tier: Level 3 (Process Chemistry & R&D)
Introduction: The Yield Challenge
Welcome to the Advanced Process Chemistry Support Center. You are likely encountering yield ceilings in the synthesis of this compound.
This molecule presents two distinct antagonistic challenges:
-
The Chemical Bottleneck: The formation of the carbamate ester via O-carbamoylation is prone to competitive hydrolysis and steric hindrance.
-
The Stereochemical Trap: The benzylic amine center requires high enantiomeric purity (S-isomer), and traditional resolution methods inherently cap theoretical yields at 50% unless a recycling loop is introduced.
This guide moves beyond standard textbook procedures to address the critical process parameters (CPPs) that determine yield and purity in industrial and pilot-scale environments.
Module 1: The Carbamoylation Step (Critical Yield Factor)
Context: The reaction between 3-[1-(dimethylamino)ethyl]phenol and
Troubleshooting Guide: Low Conversion & Side Reactions
| Symptom | Probable Cause | Technical Intervention |
| Yield < 60% | Hydrolysis of Reagent: Carbamoyl chlorides are highly moisture-sensitive. Even trace water in the solvent hydrolyzes the reagent to the amine and CO₂, killing the stoichiometry. | Protocol: Switch to anhydrous THF or Acetonitrile (KF < 0.05%). Action: Increase carbamoyl chloride equivalents to 1.2–1.5 eq. Add dropwise to minimize local concentration spikes. |
| Impurity: Dimer/Urea | Temperature Spike: High temperatures promote N-alkylation or polymerization rather than the desired O-acylation. | Control: Maintain reaction temperature between 0°C and 5°C during addition. Only warm to RT after 1 hour. |
| Incomplete Reaction | Base Basicity Mismatch: Weak bases (e.g., Pyridine) may not sufficiently deprotonate the phenol, while strong bases (NaH) can cause racemization. | Optimization: Use NaH (60% dispersion) in THF for rapid, irreversible deprotonation (phenoxide formation). Alternative:K₂CO₃/Acetone reflux is safer but slower (10-12h); requires vigorous stirring to overcome heterogeneity. |
| Racemization | Benzylic Proton Abstraction: The benzylic hydrogen is acidic. Strong bases + high heat = loss of optical purity. | Limit: If using NaH, strictly control equivalents (1.05 eq). Do not overheat (>40°C) once the carbamate is formed. |
Visualizing the Reaction Pathway & Failure Points
The following diagram illustrates the critical decision nodes where yield is determined.
Caption: Critical process parameters in the carbamoylation of the phenolic intermediate. Green paths indicate optimal conditions; red paths indicate common failure modes.
Module 2: The Stereochemical Challenge (Optical Yield)
Context: The drug is the (S)-enantiomer.[2][3][4] Traditional synthesis resolves the racemic intermediate using (+)-DTTA (Di-p-toluoyl-D-tartaric acid). This inherently limits yield to 50% relative to the starting ketone.
FAQ: Breaking the 50% Yield Barrier
Q: Why is my resolution yield stuck at 30-35%? A: Crystallization kinetics. The diastereomeric salt requires precise solvent ratios.
-
Protocol: Use Methanol/Water (7:3 ratio). Heat to reflux to dissolve, then cool slowly (1°C/min) to 5°C. Rapid cooling traps the unwanted isomer.
Q: How do I utilize the waste (R)-isomer? A: You must implement a Racemization Loop .
-
Collect the mother liquor containing the (R)-isomer.
-
Treat with a base (e.g., KOtBu) or heat in acidic media to racemize the benzylic center.
-
Recycle this "new" racemic mixture back into the resolution step.
-
Impact: This increases theoretical yield from 50% to >80% over multiple cycles.
Q: Is there a way to avoid resolution entirely? A: Yes, via Asymmetric Transfer Hydrogenation (ATH) . Instead of reducing the ketone with NaBH₄ (racemic), use a chiral catalyst.
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].
-
Conditions: Formic acid/Triethylamine azeotrope.
-
Result: Yields the (S)-alcohol directly with >95% ee, bypassing the resolution loss entirely [1].
Module 3: Isolation and Purification
Context: The free base is a viscous oil, making it difficult to purify by crystallization.
Protocol: High-Purity Isolation
-
Quench: Pour reaction mixture into ice-cold water (prevents hydrolysis).
-
Extraction: Use Ethyl Acetate.[5][6] Crucial: Wash the organic layer with 0.1N NaOH to remove unreacted phenol (which is an impurity that degrades stability).
-
Salt Formation (The "Cleanup" Step):
-
Even if you need the free base, convert it to the Hydrogen Tartrate salt first.
-
The salt crystallizes well, rejecting impurities.
-
Recrystallization: Ethanol/Acetone.[5]
-
Free Base Release: Dissolve pure salt in water, basify with Na₂CO₃, and extract with ether/DCM. This ensures >99.5% HPLC purity.[6]
-
Summary of Optimization Metrics
| Parameter | Standard Process | Optimized Process | Benefit |
| Solvent (Carbamoylation) | Acetone (wet) | THF (Anhydrous) | Prevents reagent hydrolysis; +15% Yield. |
| Base | K₂CO₃ | NaH (controlled) | Faster reaction; complete conversion. |
| Stereochemistry | Resolution (End of line) | Asymmetric Reduction | Avoids 50% loss of R-isomer.[2] |
| Purification | Distillation (High vac) | Salt Crystallization | Higher purity; removal of phenolic impurities. |
References
-
Jiang, Y., et al. (2001).[6] "Asymmetric synthesis of Rivastigmine." Journal of East China Normal University (Natural Science), 1, 61-65.[6] (Describes the resolution and racemization strategies).
-
Novartis AG. (2004). "Method of production of (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate." World Intellectual Property Organization, WO2004037771.
-
Zhejiang Hisun Pharmaceutical Co Ltd. (2013). "Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate." U.S. Patent No.[6] 8,420,846.
-
Bhanja, C., & Jena, S. (2012).[1] "Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis." Journal of Chemical and Pharmaceutical Research, 4(6), 3171-3183.[1]
For further assistance, please reply with your specific HPLC chromatogram or NMR solvent data.
Sources
- 1. jocpr.com [jocpr.com]
- 2. US8420846B2 - Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates - Google Patents [patents.google.com]
- 3. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
- 4. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 5. WO2004037771A1 - A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate - Google Patents [patents.google.com]
- 6. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
The following technical guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and analytical scientists working with Rivastigmine. It prioritizes causal analysis of impurities over generic descriptions.
Product Focus: Rivastigmine Tartrate (API & Formulations) Primary Mechanism: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition.[] Critical Structural Feature: Phenylethylamine backbone with a labile carbamate moiety .
Module 1: Synthesis-Related Impurities (The "Origin" Phase)
Context: Rivastigmine is typically synthesized via the carbamoylation of the key intermediate, (S)-3-[1-(dimethylamino)ethyl]phenol (often referred to as NAP 226-90).[][2] The purity of the carbamoyl chloride reagent and the reaction conditions dictate the impurity profile.
Q1: We are detecting "Dimethyl-Rivastigmine" and "Diethyl-Rivastigmine" in our final API. Where are these coming from?
Diagnostic: These are classical Reagent-Carryover Impurities .
-
Identity:
-
Root Cause: The primary reagent, N-ethyl-N-methylcarbamoyl chloride , is often synthesized from ethylmethylamine and phosgene/triphosgene. If the starting amine source contains dimethylamine or diethylamine as impurities, the corresponding carbamoyl chlorides will be generated.
-
Mechanism: These contaminants compete directly with the desired carbamoyl chloride for the phenolic hydroxyl group of the NAP 226-90 intermediate.
-
Corrective Action:
-
Reagent QC: Implement strict GC (Gas Chromatography) limits on the N-ethyl-N-methylcarbamoyl chloride raw material. It must be free of dimethylcarbamoyl chloride and diethylcarbamoyl chloride.
-
Purification: These impurities are structurally very similar to Rivastigmine (homologs). Crystallization is often insufficient. Preparative HPLC or rigorous fractional distillation of the carbamoyl chloride precursor is required before the coupling step.
-
Q2: Why does the level of the starting material (NAP 226-90) remain high despite adding excess carbamoyl chloride?
Diagnostic: This indicates Competitive Hydrolysis or Base-Catalyzed Reversibility .
-
Root Cause 1 (Moisture): The carbamoyl chloride reagent is highly moisture-sensitive. If the reaction solvent (typically THF or Ethyl Acetate) is not anhydrous, the reagent hydrolyzes to carbamic acid/CO2 and the amine, leaving insufficient electrophile to react with the phenol.
-
Root Cause 2 (Base Selection): The reaction requires a base (e.g., NaH, K2CO3) to deprotonate the phenol. However, strong bases or high temperatures can promote the reverse reaction (hydrolysis of the newly formed carbamate).
-
Protocol Validation:
-
Ensure solvent water content is <0.05% (Karl Fischer titration).
-
Maintain reaction temperature <25°C during addition to prevent thermal degradation of the reagent.
-
Module 2: Degradation & Stability (The "Storage" Phase)
Context: The carbamate linkage in Rivastigmine is a "pseudo-irreversible" inhibitor feature, meaning it is designed to hydrolyze (transferring the carbamate to the enzyme).[10] This inherent instability makes it prone to hydrolysis during storage.
Q3: Our stability studies show a linear increase in USP Related Compound C (EP Impurity A). Is this oxidative or hydrolytic?
Diagnostic: This is Hydrolytic Degradation .
-
Identity: USP Related Compound C is NAP 226-90 (the starting phenol).
-
Mechanism: Moisture attacks the carbonyl carbon of the carbamate group, cleaving the molecule back into the phenol and N-ethyl-N-methylamine.
-
Critical Factor: Rivastigmine Hydrogen Tartrate is hygroscopic and deliquescent .[11] At humidity >55% RH, the salt absorbs water, creating a localized aqueous environment that accelerates hydrolysis autocatalytically.
-
Troubleshooting:
-
Packaging: Ensure low moisture vapor transmission rate (MVTR) packaging.
-
Excipients: Avoid alkaline excipients in formulation (e.g., Magnesium Stearate) as basic pH accelerates carbamate hydrolysis.
-
LOD Control: Limit of Detection for water in the final API must be strictly controlled.
-
Q4: We are seeing an unknown impurity at RRT ~1.10 with a mass +16 amu. What is it?
Diagnostic: This is likely the N-Oxide Impurity .
-
Identity: 3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate N-oxide.[4][12]
-
Root Cause: Oxidation of the tertiary amine on the phenylethylamine backbone. This typically occurs due to exposure to atmospheric oxygen or peroxides in excipients (e.g., Povidone/PEG).
-
Corrective Action:
-
Use peroxide-free grades of excipients.
-
Nitrogen sparging during liquid formulation manufacturing.
-
Module 3: Visualizing the Pathways
The following diagram maps the origin of the impurities discussed above, distinguishing between synthesis errors and degradation pathways.
Caption: Figure 1. Causal map of Rivastigmine impurities. Red paths indicate degradation; dotted paths indicate synthesis side-reactions.
Module 4: Analytical Troubleshooting (HPLC)
Context: Separating the phenol intermediate (NAP 226-90) from the parent drug is the primary chromatographic challenge due to their structural similarity and the basic nature of the amine.
Q5: Poor resolution between Rivastigmine and NAP 226-90 (Resolution < 1.5). How do I fix this?
Troubleshooting Protocol: The separation is highly pH-dependent because both molecules contain ionizable amines, but NAP 226-90 also contains a phenolic hydroxyl.
| Parameter | Recommendation | Scientific Rationale |
| Mobile Phase pH | pH 5.0 - 6.0 | At acidic pH (<3), silanol activity causes tailing. At pH > 7, the phenol moiety of NAP 226-90 ionizes, altering retention drastically. A buffer around pH 5.5 (acetate/phosphate) stabilizes the ionization state of both the amine and the phenol. |
| Column Selection | C18 or C8 (Base Deactivated) | Use "End-capped" columns (e.g., Inertsil ODS-3, XBridge C18) to minimize interaction between the tertiary amine and residual silanols. |
| Buffer Additive | Triethylamine (TEA) or 1-Octanesulfonic acid | If tailing persists, adding an ion-pairing agent (sulfonic acid) or a silanol blocker (TEA) can sharpen the peaks. |
Q6: How do I quantify the R-enantiomer (USP Related Compound B)?
Guidance: Standard C18 columns cannot separate enantiomers.
-
Method: You must use a Chiral HPLC method.
-
Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or OD-H).
-
Mobile Phase: Normal phase (Heptane/Ethanol + 0.1% Diethylamine).
-
Limit: The USP limit for the R-enantiomer is typically NMT 0.5% or strictly controlled based on specific monograph updates.
References
-
European Medicines Agency (EMA). (2009). Scientific Discussion: Rivastigmine. Retrieved from [Link]
-
Rao, M. S., et al. (2010).[3][4] "Identification and characterization of new impurities in rivastigmine." Pharmazie, 65(5), 336-338.[3][4] Retrieved from [Link]
-
United States Pharmacopeia (USP). Rivastigmine Tartrate Monograph. USP-NF Online.[7] Retrieved from [Link][7]
-
Reddy, P. B., et al. (2014). "Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate." Der Pharma Chemica, 6(1), 152-158. Retrieved from [Link]
Sources
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. Identification and characterization of new impurities in rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. uspnf.com [uspnf.com]
- 10. Absolute bioavailability and safety of a novel rivastigmine nasal spray in healthy elderly individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
Rivastigmine Unknown Peak Identification: A Senior Scientist’s Troubleshooting Guide
To: Analytical Development Teams, QC Managers, and Stability Scientists From: Senior Application Scientist, Separation Sciences Division Subject: Advanced Troubleshooting for Rivastigmine Tartrate Impurity Profiling
Executive Summary
Rivastigmine Hydrogen Tartrate is a pseudo-irreversible acetylcholinesterase inhibitor characterized by a labile carbamate moiety. Unlike robust small molecules, its stability profile is dominated by hydrolytic cleavage and oxidative susceptibility .
When "unknown peaks" appear in your chromatograms, they are rarely random. They are usually the result of specific energetic failures in your method or storage conditions. This guide moves beyond basic pharmacopeial definitions to explain the why and how of identifying these transients.
Module 1: The "Ghost" Peaks (System & Method Artifacts)
Q: I observe small, consistent peaks in my blank injections that also appear in sample runs. Are these impurities?
A: Before assuming chemical degradation, rule out the "Tartrate Trap" and gradient artifacts.
-
The Tartrate Counter-ion: Rivastigmine is typically formulated as a hydrogen tartrate salt. Tartaric acid has low UV absorbance but can be detected at low wavelengths (200–215 nm). In isocratic systems using C18 columns with high aqueous content, tartaric acid often elutes near the void volume (
).-
Diagnostic: Inject a solution of Tartaric Acid alone. If the peak matches the retention time (RT) of your early eluting "impurity," it is the counter-ion, not a degradant.
-
-
Gradient Ghosts: If you are running a gradient method (e.g., for related substances), peaks appearing at the same RT in the blank and sample are likely mobile phase impurities concentrating on the column during equilibration.
-
Action: Calculate the dwell volume. If the peak elutes at exactly the time it takes for the gradient step to reach the detector, it is a system artifact.
-
Module 2: The "Usual Suspects" (Hydrolysis & Degradation)
Q: A major unknown peak is growing at RRT ~0.2 – 0.4. It correlates with moisture exposure. What is the mechanism?
A: This is almost certainly Impurity A (EP) / Related Compound C (USP) .
-
The Chemistry: Rivastigmine contains a carbamate ester linkage.[1] Under stress (moisture, heat, or pH extremes), this linkage hydrolyzes, cleaving the molecule into a phenolic component and a carbamic acid derivative.
-
Identity: 3-[(1S)-1-(dimethylamino)ethyl]phenol (NAP).
-
Chromatographic Behavior: Being a phenol, it is significantly more polar than the parent Rivastigmine. On a standard C18 column, it will elute significantly earlier (low k').
-
Confirmation: Perform a forced degradation study using 0.1 N NaOH (Base Hydrolysis). If this peak grows rapidly within hours, it is confirmed as the hydrolytic product.
Q: I see a peak eluting slightly later than the main peak (RRT ~1.1 - 1.2) in oxidative stress samples.
A: This is likely the N-Oxide variant .
-
The Chemistry: The tertiary amine in Rivastigmine is susceptible to oxidation, forming an N-oxide.
-
Diagnostic: Subject the sample to 3%
for 4 hours. If the peak at RRT > 1.0 increases, it is the oxidative degradant.
Module 3: Advanced Characterization (Process Impurities vs. Degradants)
Q: How do I distinguish between a process impurity and a degradant without waiting for a 6-month stability study?
A: Use the Stress-Response Correlation method.
| Observation | Classification | Likely Identity |
| Peak Constant across acid/base/peroxide stress | Process Impurity | Methyl/Ethyl analogs (Impurity B), Starting materials. |
| Peak Increases in Acid/Base | Hydrolytic Degradant | Impurity A (Phenol). |
| Peak Increases in Peroxide | Oxidative Degradant | N-Oxides. |
| Peak Increases in Light (UV) | Photolytic Degradant | Radical breakdown products (rare in solids, common in solution). |
Q: My LC-MS shows a mass of 236 Da (M+H). Rivastigmine is 251 Da. What did I lose?
A: You lost a methyl group (-14 Da) or underwent specific fragmentation.
-
Scenario A (Mass 220-236 range): Check for Demethylated impurities.
-
Scenario B (Mass ~166): This is the Phenolic Hydrolysis Product (Impurity A). The carbamate side chain is lost.
Visualization: Troubleshooting Workflows
Figure 1: Decision Logic for Unknown Peak Identification
Caption: Logical decision tree for categorizing unknown peaks based on retention behavior and stress testing responses.
Figure 2: Rivastigmine Degradation Pathways
Caption: Primary degradation mechanisms. Hydrolysis of the carbamate ester is the dominant pathway yielding Impurity A.
Module 4: Reference Data for Peak Identification
Use the following table to tentatively identify peaks before MS confirmation.
| Impurity Name (EP/USP) | Common Name | Approx RRT* | Origin |
| Impurity A / RC C | Phenolic metabolite (NAP) | 0.25 – 0.40 | Degradation (Hydrolysis) |
| Impurity B | Dimethyl analog | ~0.85 | Process (Synthesis) |
| Rivastigmine | API | 1.00 | N/A |
| Impurity D | Enantiomer (R-Isomer) | 1.00** | Process (Chiral impurity) |
| N-Oxide | Rivastigmine N-Oxide | 1.05 – 1.20 | Degradation (Oxidation) |
*Note: RRTs are dependent on specific C18 column chemistry and pH. Values assume a standard USP-type phosphate buffer/AcN method. **Note: Impurity D (Enantiomer) will co-elute with the API on standard C18 columns. It requires a Chiral Column (e.g., Amylose-based) for separation.
References
-
Rao, B. M., et al. (2005). "A stability indicating LC method for rivastigmine hydrogen tartrate." Journal of Pharmaceutical and Biomedical Analysis, 37(1), 57-63.[1]
-
European Pharmacopoeia (Ph.[2] Eur.) . "Rivastigmine Hydrogen Tartrate Monograph." European Directorate for the Quality of Medicines.
-
United States Pharmacopeia (USP) . "Rivastigmine Tartrate: Related Compounds." USP-NF Online.
-
Özkan, S. A., et al. (2012). "Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient." Journal of Pharmaceutical and Biomedical Analysis, 58, 119-124.
-
Kanaiyalal Rochani, A., et al. (2020).[3] "LC-MS based stability-indicating method for studying the degradation of lonidamine..." (Contextual reference for forced degradation protocols). Research in Pharmaceutical Sciences, 15(4), 312-322.[3]
Sources
Technical Support Center: Advanced Purification Strategies for Rivastigmine Synthesis
Executive Summary & Impurity Landscape
Rivastigmine synthesis presents a dual challenge: achieving high enantiomeric excess (ee) of the (S)-isomer while simultaneously removing persistent phenolic precursors. As researchers, we often find that standard recrystallization is insufficient for removing Impurity A (the phenolic starting material) due to its structural similarity and solubility profile.
Below is the technical breakdown of the critical impurities you are likely encountering, based on USP/EP monographs and process chemistry data.
Table 1: Critical Impurity Profile
| Impurity Name | Common Designation | Chemical Structure / Identity | Origin | Removal Strategy |
| Impurity A | USP Related Compound C | 3-[1-(dimethylamino)ethyl]phenol | Starting material & Hydrolysis product | pH-Controlled Extraction (Caustic Wash) |
| Impurity B | USP Related Compound B | 3-[1-(dimethylamino)ethyl]phenyl dimethylcarbamate | Side reaction (wrong carbamoyl chloride) | Distillation/Chromatography (Pre-resolution) |
| Impurity D | Enantiomer | (R)-Rivastigmine | Chiral impurity | Diastereomeric Crystallization (Resolution) |
| Impurity E | N-Desmethyl | N-ethyl-3-[1-(dimethylamino)ethyl]phenyl carbamate | Degradation / Incomplete methylation | Final Crystallization (Methanol/Acetone) |
Process Workflow Visualization
The following diagram illustrates the critical control points (CCPs) where specific impurities must be purged. Note the distinct separation between Chemical Purification (removing the phenol) and Chiral Purification (removing the enantiomer).
Figure 1: Critical Control Points in Rivastigmine Purification. Note the pH adjustment step for Phenol removal.
Technical Troubleshooting Protocols
Module A: Removing Impurity A (The Phenol)
The Problem: 3-[1-(dimethylamino)ethyl]phenol is the starting material.[1][] It is amphoteric but behaves as a weak acid due to the phenolic hydroxyl group. The Fix: You cannot rely on crystallization alone. You must exploit the pKa difference between the product (amine) and the impurity (phenol).
Protocol:
-
Reaction Completion: Ensure the carbamoylation reaction is driven to completion. Residual moisture in the carbamoyl chloride reagent hydrolyzes it, stopping the reaction and leaving unreacted phenol. Recommendation: Distill your carbamoyl chloride or use a fresh bottle.
-
The Caustic Wash (Crucial Step):
-
After the reaction, add water and extract into an organic solvent (e.g., Ethyl Acetate or DCM).[1]
-
Do not simply wash with water.
-
Adjust the aqueous phase pH to 12.0 – 13.0 using dilute NaOH.
-
Mechanism: At this pH, the phenol (Impurity A) is deprotonated to form the water-soluble phenolate anion. Rivastigmine (an amine/carbamate) remains non-ionized and stays in the organic layer.
-
Perform at least 3 washes with 0.1N NaOH.
-
Monitor the organic layer by TLC or HPLC. If Impurity A > 0.5%, repeat the wash.
-
Module B: Chiral Resolution (Removing Impurity D)
The Problem: Rivastigmine is synthesized as a racemate. You need the (S)-enantiomer.[3][4] The Fix: Classical resolution using (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) .
Protocol:
-
Dissolve the racemic free base in Methanol or Isopropanol.
-
Add 1.0 equivalent of (+)-D-DTTA .
-
Heat to reflux until dissolved, then cool slowly to 0-5°C.
-
Filtration: The solid precipitate is the (S)-Rivastigmine-(+)-DTTA salt . The unwanted (R)-isomer remains largely in the mother liquor.
-
Enantiomeric Upgrade: If the ee is < 98%, recrystallize this salt from Methanol/Water (2:1) before proceeding to the final salt formation.
Module C: Final Salt Formation & Polishing
The Problem: Achieving the correct crystal form and removing residual solvents. The Fix: Crystallization of the Hydrogen Tartrate salt.
Protocol:
-
Liberate the free base from the DTTA salt using NaOH/Water and extract into Ethyl Acetate.
-
Add L-(+)-Tartaric Acid (stoichiometric amount) dissolved in Methanol.
-
Solvent System: The preferred system is Acetone containing 1-5% Methanol .
-
Why? Rivastigmine Hydrogen Tartrate is prone to forming oils (oiling out) in pure acetone. The small amount of methanol acts as a co-solvent to control nucleation.
-
-
Thermal Cycle: Heat to 60°C, then cool to 40°C. Seed with pure crystals. Cool slowly to 0°C.
Frequently Asked Questions (FAQ)
Q1: My final product has a pink/reddish hue. What happened? A: This indicates oxidative degradation of residual Impurity A (Phenol). Even trace amounts of the phenol can oxidize to quinones, causing color.
-
Fix: Ensure your caustic wash (Module A) was effective. Perform the final crystallization under Nitrogen atmosphere. Add an antioxidant (like sodium metabisulfite) during the aqueous workup phase only.
Q2: I am seeing a "dimer" impurity in the HPLC. A: This is likely the result of trans-carbamoylation or overheating during the distillation of the free base.
-
Fix: Avoid high temperatures (>100°C) during solvent stripping. Rivastigmine is thermally labile. Use high vacuum to keep bath temperatures below 50°C.
Q3: The resolution step failed; no precipitate formed. A: This is usually due to incorrect solvent ratios or water content.
-
Fix: If using Methanol/Water, too much methanol prevents precipitation. Adjust the ratio. Alternatively, switch to dry Ethanol. Ensure you are using (+)-D-DTTA , not L-Tartaric acid, for the resolution step. L-Tartaric acid is for the final salt.
Q4: Can I use chromatography instead of crystallization? A: For commercial scale, crystallization is preferred. However, for difficult batches, Prep-HPLC using a C18 column with a mobile phase of Ammonium Acetate buffer (pH 4.0) : Acetonitrile (60:40) is highly effective at separating Impurity A from the drug substance.
References
-
Synthesis and Resolution Process
-
Impurity Characterization
-
Journal: Rao, M. S., et al. "Identification and characterization of new impurities in rivastigmine."[6] Pharmazie 65.5 (2010): 336-338.
-
Source:
-
-
Chiral Resolution Methodology
-
Patent: Process for separation of enantiomerically pure compounds.[4] WO 2004/037771.
-
Source:
-
-
Pharmacopoeial Standards
-
Standard: USP Monograph: Rivastigmine Tartrate.[] United States Pharmacopeia.[7]
-
Source:
-
Sources
- 1. CN103664703A - Synthesis process of rivastigmine tartrate - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patents.justia.com [patents.justia.com]
- 5. US8013181B2 - Preparation of rivastigmine and its salts - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Rivastigmine EP Impurity A (Rivastigmine USP Related Compo… [cymitquimica.com]
Technical Support Center: Rivastigmine Stability & Formulation Guide
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Degradation of Rivastigmine in Solution
Introduction
Welcome to the technical support hub for Rivastigmine research. If you are observing rapid loss of potency, color changes (yellowing/pinking), or inconsistent HPLC baselines, you are likely battling the inherent instability of the carbamate moiety .
Rivastigmine Tartrate is robust in its solid state but fragile in solution. This guide moves beyond basic handling to address the mechanistic root causes of degradation—primarily hydrolytic cleavage and oxidative stress—and provides self-validating protocols to stabilize your experiments.[1]
Module 1: The Chemistry of Instability (Root Cause Analysis)
The Core Problem: Rivastigmine is a carbamate inhibitor.[2][] The very chemical feature that allows it to inhibit acetylcholinesterase (the carbamate ester linkage) is its "Achilles' heel" in solution.
1. Hydrolysis (The Primary Threat)
The carbonyl carbon of the carbamate group is electron-deficient, making it highly susceptible to nucleophilic attack by hydroxide ions (
-
Critical Insight: This reaction is base-catalyzed . Stability drops precipitously as pH rises above 6.0.
2. Oxidation (The Secondary Threat) While less dominant than hydrolysis, oxidation can occur at the benzylic carbon or the tertiary amine (forming N-oxides), particularly under light exposure or in the presence of trace metal ions.
Visualizing the Degradation Pathway The following diagram maps the kinetic fate of Rivastigmine in solution.
Figure 1: Mechanistic pathways of Rivastigmine degradation. Hydrolysis yields the primary impurity (NAP 226-90).
Module 2: Troubleshooting & Optimization (Q&A)
Q1: My Rivastigmine solution turned faint yellow/pink after 48 hours. Is it still usable?
Verdict: Discard immediately. Technical Explanation: Color change typically indicates the formation of phenolic degradation products (like NAP 226-90) which can undergo further oxidation to form quinone-like colored species.
-
Corrective Action:
-
Check your buffer pH. If it is > 6.5, you are in the "danger zone" for hydrolysis.
-
Exclude light. Phenolic oxidation is photo-accelerated.
-
Protocol: Prepare a fresh stock in 10mM Sodium Citrate pH 4.0 .
-
Q2: I need to run a physiological assay at pH 7.4. How do I prevent degradation?
Verdict: You cannot stop it, but you can outrun it. Technical Explanation: At pH 7.4, the half-life of Rivastigmine decreases significantly due to general base catalysis.
-
Strategy:
-
The "Jump-Start" Method: Keep your concentrated stock solution at pH 3.0 - 4.0 (where it is stable for weeks at 4°C).
-
Dilution: Dilute into pre-warmed pH 7.4 media immediately before addition to the well/animal.
-
Window: Use the diluted solution within 30 minutes . Do not store the pH 7.4 dilution.
-
Q3: Which buffer system is superior: Phosphate or Citrate?
Verdict: Citrate or Acetate is preferred for storage; Phosphate is acceptable only if acidic. Data Comparison:
| Parameter | Phosphate Buffer | Citrate/Acetate Buffer | Recommendation |
| Buffering Capacity (pH 3-5) | Poor | Excellent | Citrate wins for storage stocks. |
| Catalytic Effect | Phosphate ions can act as general base catalysts, potentially accelerating hydrolysis slightly more than non-nucleophilic buffers. | Low catalytic impact. | Citrate is safer. |
| Solubility | High | High | Equivalent.[4] |
Module 3: Validated Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)
Use this protocol for long-term storage of the compound.
Reagents:
-
Rivastigmine Tartrate (Solid)[5]
-
Sodium Citrate Dihydrate
-
Citric Acid
-
Milli-Q Water (degassed)
Step-by-Step:
-
Buffer Prep: Prepare 100 mL of 10 mM Citrate Buffer, pH 4.0 .
-
Why pH 4.0? This sits in the "stability valley" of the pH-rate profile for carbamates.
-
-
Degassing: Sparge the buffer with Nitrogen or Argon gas for 10 minutes.
-
Why? Removes dissolved oxygen to minimize secondary oxidative pathways.
-
-
Dissolution: Weigh Rivastigmine Tartrate. Calculate mass based on the free base content if your experiment requires specific molarity (Tartrate salt MW ~400.43 vs Free Base MW ~250.34).
-
Mixing: Dissolve drug in the buffer. Vortex gently.
-
Aliquot: Dispense into Amber Glass vials (silanized glass is best to prevent adsorption).
-
Storage: Store at -20°C (months) or 4°C (weeks).
Protocol B: HPLC Method for Stability Validation
How to verify if your stock has degraded.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna), 5 µm, 250 x 4.6 mm.
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min[7]
-
Wavelength: 214 nm (Maximal absorption for the carbamate) or 220 nm.
-
Temperature: 25°C.
-
Expected Results:
-
Rivastigmine Retention: ~5–8 mins.
-
Phenolic Metabolite (Impurity A): Elutes earlier (more polar).
-
Module 4: Decision Tree for Experimental Design
Use this workflow to determine the correct handling for your specific application.
Figure 2: Decision matrix for Rivastigmine handling based on experimental context.
References
-
DrugBank Online. (n.d.). Rivastigmine: Chemical Structure, Pharmacology and Stability.[8] Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2024). Rivastigmine Tartrate Compound Summary. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2006). Exelon (Rivastigmine Tartrate) Label and Stability Data.[9] Retrieved from [Link][4][6][8][9][10][11][12]
-
Huda, N., et al. (2018).[13] A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate.[6][13] Journal of Analytical Methods in Chemistry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2007). Scientific Discussion: Rivastigmine Stability and Impurities. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rivastigmine Tartrate Capsules [dailymed.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A stability indicating LC method for rivastigmine hydrogen tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. semanticscholar.org [semanticscholar.org]
Purification techniques for crude Rivastigmine product
Welcome to the Technical Support Center for the purification of crude Rivastigmine. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to address challenges encountered during the purification of this critical active pharmaceutical ingredient (API). Our focus is on providing practical, field-tested insights grounded in scientific principles to help you achieve the desired purity and yield for your Rivastigmine product.
Understanding the Purification Challenge
Crude Rivastigmine, synthesized through various potential routes, is often accompanied by a range of impurities. These can include unreacted starting materials, byproducts of side reactions, and degradation products.[1] The goal of any purification strategy is to effectively remove these impurities while maximizing the recovery of the pure Rivastigmine free base or its desired salt form, typically the tartrate.
The purification strategy often hinges on the physicochemical properties of Rivastigmine and its impurities. Rivastigmine is a tertiary amine, making its basicity a key handle for purification via acid-base extraction.[2] Its ability to form crystalline salts, such as the tartrate, provides a powerful method for purification through recrystallization.[3][4]
Common Impurities in Crude Rivastigmine
Effective purification begins with understanding what needs to be removed. Below is a table of common process-related and degradation impurities that may be present in crude Rivastigmine.
| Impurity Name | Structure/Type | Typical Origin | Notes |
| (S)-3-(1-(Dimethylamino)ethyl)phenol | Starting Material | Incomplete reaction during the carbamoylation step.[5][6] | This is a key precursor and a common impurity. |
| Diethyl-rivastigmine | Process-Related | Contamination of the carbamoyl chloride reagent with diethylcarbamoyl chloride.[7] | Structurally very similar to Rivastigmine, which can make it challenging to remove. |
| Dimethyl-rivastigmine | Process-Related | Contamination of the carbamoyl chloride reagent with dimethylcarbamoyl chloride.[7] | Another structurally similar impurity. |
| Rivastigmine N-oxide | Degradation | Oxidation of the tertiary amine of Rivastigmine.[8] | Can form during synthesis or storage if exposed to oxidizing conditions. |
| Isomeric Impurities | Process-Related | Positional isomers formed during the synthesis of precursors.[8] | For example, ethyl-methyl-carbamic acid 4-(1-dimethylamino-ethyl)-phenyl ester. |
| Residual Solvents | Process-Related | Solvents used in the synthesis and workup, such as toluene, ethyl acetate, or methanol.[1] | Must be removed to meet regulatory requirements. |
Purification Strategy Workflow
The selection of a purification strategy depends on the impurity profile of the crude material and the desired final form of the Rivastigmine (free base or salt). A typical workflow involves a combination of techniques to address different types of impurities.
Caption: A general workflow for the purification of crude Rivastigmine.
Troubleshooting Guides and FAQs
This section is formatted as a series of questions you might have during your purification experiments, followed by detailed answers and protocols from a Senior Application Scientist's perspective.
FAQ 1: My crude Rivastigmine has a low purity (<85%) with many baseline impurities on the HPLC. What is the most effective initial clean-up step?
Answer: For a crude product with a complex impurity profile, a robust initial clean-up is crucial. An acid-base extraction is the most effective first step. This technique leverages the basicity of the Rivastigmine tertiary amine to separate it from neutral, acidic, and some less basic impurities.
Causality: Rivastigmine, as a tertiary amine, will be protonated in an acidic aqueous solution and become water-soluble as a salt. Neutral organic impurities will remain in the organic phase. By then basifying the aqueous layer, the Rivastigmine salt is converted back to the free base, which can be extracted back into an organic solvent, leaving behind any water-soluble impurities.[9][10]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude Rivastigmine free base in a water-immiscible organic solvent like ethyl acetate or toluene. A typical ratio is 1:10 w/v (e.g., 10 g of crude in 100 mL of solvent).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution, such as 1 M hydrochloric acid. Use a volume of aqueous acid approximately equal to the organic phase. Shake vigorously for 1-2 minutes and allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated Rivastigmine) into a clean flask. Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete recovery.
-
Organic Wash (Optional): Combine the aqueous extracts and wash with a fresh portion of ethyl acetate to remove any entrained neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide, with stirring until the pH of the aqueous layer is basic (pH > 10). You may observe the Rivastigmine free base precipitating or forming an oily layer.
-
Back Extraction: Extract the basified aqueous layer with a fresh water-immiscible organic solvent (e.g., ethyl acetate). Perform at least two extractions to ensure complete recovery of the Rivastigmine free base.
-
Washing and Drying: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove excess water, and then dry over an anhydrous drying agent like sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified Rivastigmine free base, which will likely be an oil.
FAQ 2: After an initial acid-base cleanup, my Rivastigmine is purer, but I still see structurally similar impurities like diethyl-rivastigmine. How can I remove these?
Answer: Structurally similar impurities often have similar acid-base properties and solubilities, making them difficult to remove by extraction alone. For these challenging separations, crystallization or chromatography are the preferred methods. Conversion to the tartrate salt followed by recrystallization is a highly effective strategy.
Causality: The formation of a salt with a specific chiral acid like L-(+)-tartaric acid creates a diastereomeric salt. These diastereomers have different physical properties, including solubility, which can be exploited during crystallization. The rigid crystal lattice that forms during slow crystallization is highly selective and tends to exclude molecules that do not fit perfectly, such as diethyl-rivastigmine.
Experimental Protocol: Conversion to Rivastigmine Tartrate and Recrystallization
-
Salt Formation: Dissolve the purified Rivastigmine free base (1 equivalent) in a suitable solvent such as acetone or a mixture of ethanol and ethyl acetate.[3][8] A common ratio is 1:10 to 1:20 w/v.
-
Add Tartaric Acid: In a separate flask, dissolve L-(+)-tartaric acid (approximately 1 equivalent) in the same solvent. A slight excess of the acid can sometimes improve salt formation.
-
Combine and Crystallize: Slowly add the tartaric acid solution to the Rivastigmine solution with stirring. You may need to heat the mixture to achieve complete dissolution. Once dissolved, allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.
-
Cooling and Maturation: After cooling to room temperature, you can further enhance crystallization by placing the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Recrystallization: To further improve purity, dissolve the collected crystals in a minimal amount of a hot solvent (e.g., ethanol/ethyl acetate mixture).[8] Once fully dissolved, allow the solution to cool slowly as before to recrystallize the pure Rivastigmine tartrate.
-
Washing and Drying: Wash the filtered crystals with a small amount of cold solvent and dry them under vacuum to a constant weight.
Troubleshooting Crystallization
-
Problem: No crystals form upon cooling.
-
Solution 1: Seeding. Add a small crystal of pure Rivastigmine tartrate to initiate crystallization.
-
Solution 2: Scratching. Gently scratch the inside of the flask with a glass rod to create nucleation sites.
-
Solution 3: Concentration. The solution may be too dilute. Gently heat to evaporate some of the solvent and then try to cool again.
-
-
Problem: An oil forms instead of crystals.
-
Solution: This can happen if the solution is supersaturated or if impurities are inhibiting crystal formation. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and try cooling again more slowly.
-
FAQ 3: I need a highly pure sample of Rivastigmine free base, but I am struggling to get it to crystallize. Is there an alternative to salt recrystallization?
Answer: While Rivastigmine free base can be challenging to crystallize, preparative column chromatography is an excellent alternative for obtaining high-purity material. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Causality: The polarity difference between Rivastigmine and its impurities allows for their separation on a polar stationary phase like silica gel. Less polar impurities will elute first, followed by the slightly more polar Rivastigmine, and then more polar impurities.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a column with silica gel as the stationary phase, using a suitable solvent system (mobile phase) as the slurry. A common mobile phase for Rivastigmine is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, often with a small amount of a basic modifier like triethylamine to prevent peak tailing.
-
Sample Loading: Dissolve the crude Rivastigmine free base in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. The separation can be performed isocratically (constant mobile phase composition) or with a gradient (increasing the polarity of the mobile phase over time).
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify which fractions contain the pure Rivastigmine.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Rivastigmine free base.
Sources
- 1. High Performance Liquid Chromatographic Fluorescence Detection Method for the Quantification of Rivastigmine in Rat Plasma and Brain: Application to Preclinical Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irjet.net [irjet.net]
- 3. CN106565543A - Preparation method of rivastigmine tartrate - Google Patents [patents.google.com]
- 4. US20190185421A1 - Method for producing active ingredient for rivastigmine free base transdermal patch and rivastigmine free base transdermal patch comprising the same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijpsr.com [ijpsr.com]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Identification, characterization and quantification of new impurities by LC-ESI/MS/MS and LC-UV methods in rivastigmine tartrate active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 10. EP2233465B1 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Analysis of Rivastigmine EP Impurity B: A Comparative Study of HPLC-UV and UPLC-MS/MS Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. This guide provides an in-depth, comparative analysis of two prominent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS)—for the identification and quantification of Rivastigmine EP Impurity B. As a senior application scientist, my objective is to dissect the nuances of these methodologies, moving beyond procedural steps to elucidate the scientific rationale behind the analytical choices, thereby empowering you to make informed decisions in your laboratory.
Introduction: The Critical Role of Impurity Profiling in Rivastigmine Quality
Rivastigmine, a cholinesterase inhibitor pivotal in the management of Alzheimer's disease, undergoes a complex synthesis process where the formation of impurities is a significant concern. The European Pharmacopoeia (EP) outlines specific limits for these impurities to guarantee the quality and safety of the final drug product. Rivastigmine EP Impurity B, chemically known as (S)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate, is a specified impurity that requires precise and accurate quantification.
The choice of analytical methodology for impurity profiling is a critical decision, balancing the need for sensitivity, specificity, and throughput. This guide will navigate the comparison of a traditional, robust HPLC-UV method against a modern, high-sensitivity UPLC-MS/MS approach, providing the technical insights necessary for method selection and implementation.
Characterization of Rivastigmine EP Impurity B
A thorough understanding of the impurity is the foundation of any analytical method development.
| Characteristic | Description |
| Chemical Name | (S)-3-[1-(Dimethylamino)ethyl]phenyl dimethylcarbamate |
| Synonyms | N-Desethyl N-Methyl Rivastigmine, Rivastigmine Tartrate Dimethyl Analog |
| CAS Number | 1230021-28-9 |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.32 g/mol |
The structural similarity of Impurity B to the active pharmaceutical ingredient (API), Rivastigmine, necessitates a chromatographic method with sufficient resolution to ensure accurate quantification.
Comparative Analysis of Analytical Methodologies: HPLC-UV vs. UPLC-MS/MS
The core of this guide is a head-to-head comparison of two distinct analytical platforms for the analysis of Rivastigmine EP Impurity B. The choice between these technologies often represents a trade-off between established robustness and the advantages of modern, high-resolution techniques.
The Workhorse of Quality Control: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC has long been the gold standard in pharmaceutical quality control for its reliability and transferability.[1] A typical HPLC-UV method for Rivastigmine and its impurities leverages a C18 stationary phase to achieve separation based on the analytes' hydrophobicity.
The New Frontier of Sensitivity and Speed: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC technology utilizes columns with sub-2 µm particles, enabling significantly faster analysis times and improved resolution compared to traditional HPLC.[2][3] When coupled with a tandem mass spectrometer, this technique offers unparalleled sensitivity and specificity, allowing for the detection and quantification of impurities at trace levels.[4]
Head-to-Head Performance Comparison
The following table summarizes the key performance parameters of the two methodologies, based on established principles and data from analogous pharmaceutical analyses.
| Parameter | HPLC-UV | UPLC-MS/MS | Advantage |
| Analysis Time | ~20-30 minutes | ~2-5 minutes | UPLC-MS/MS (Higher Throughput) |
| Resolution | Good | Excellent | UPLC-MS/MS (Superior separation of closely eluting peaks) |
| Sensitivity (LOQ) | ng-level | pg-level | UPLC-MS/MS (Detects trace impurities) |
| Specificity | Moderate (based on retention time and UV spectrum) | High (based on retention time and specific mass transitions) | UPLC-MS/MS (Reduced risk of co-eluting interferences) |
| Solvent Consumption | High | Low | UPLC-MS/MS (Greener and more cost-effective) |
| Method Robustness | High (well-established technology) | Moderate (more sensitive to system variations) | HPLC-UV (Easier method transfer) |
| Instrument Cost | Lower | Higher | HPLC-UV (Lower initial investment) |
Experimental Protocols: A Step-by-Step Guide
To provide a practical framework, this section details the experimental protocols for both the HPLC-UV and UPLC-MS/MS methods. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the results.
Experimental Workflow
The general workflow for the analysis of Rivastigmine EP Impurity B is outlined below.
Caption: General workflow for the analysis of Rivastigmine EP Impurity B.
Detailed HPLC-UV Method
This method is based on established principles for the analysis of Rivastigmine and its related substances.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution. A typical starting point could be a 60:40 (v/v) ratio of buffer to acetonitrile.[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
-
System Suitability:
-
Inject a system suitability solution containing Rivastigmine and Impurity B.
-
Resolution: The resolution between the Rivastigmine and Impurity B peaks should be not less than 2.0.
-
Tailing Factor: The tailing factor for the Rivastigmine peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
-
Detailed UPLC-MS/MS Method
This method is designed to leverage the speed and sensitivity of UPLC-MS/MS for high-throughput analysis.
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: A gradient elution using a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Rivastigmine and Impurity B would need to be determined through initial infusion experiments.
-
-
System Suitability:
-
Similar to the HPLC-UV method, system suitability parameters for resolution, peak shape, and injection precision should be established and monitored.
-
Causality Behind Experimental Choices: A Deeper Dive
The selection of each parameter in the analytical methods is a deliberate choice rooted in chromatographic theory and practical experience.
-
Choice of Stationary Phase (C18): The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately polar Rivastigmine and its impurities based on their hydrophobicity.
-
Mobile Phase Composition: The use of a buffered aqueous phase controls the ionization state of the analytes, leading to consistent retention times and peak shapes. Acetonitrile is a common organic modifier that provides good elution strength and is compatible with both UV and MS detection. The addition of formic acid in the UPLC-MS/MS method aids in the ionization of the analytes in the ESI source.
-
Column Dimensions and Particle Size: The transition from a 5 µm particle size in HPLC to a sub-2 µm particle size in UPLC is the primary reason for the significant increase in efficiency and speed.[2][3] The shorter column length in the UPLC method is a direct consequence of the higher efficiency of the smaller particles, allowing for faster separations without sacrificing resolution.
-
Detection Method: UV detection is a robust and universal method for chromophoric compounds like Rivastigmine and its impurities. However, its specificity is limited. MS/MS detection, on the other hand, provides a much higher degree of specificity by monitoring for specific mass transitions, virtually eliminating the risk of interferences from co-eluting compounds.[4]
Trustworthiness and Self-Validating Systems
The reliability of any analytical data hinges on the validation of the method. Both the HPLC-UV and UPLC-MS/MS methods described herein must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Logical Relationship of Validation Parameters
Caption: Interrelationship of analytical method validation parameters.
Conclusion: Selecting the Optimal Method for Your Needs
Both HPLC-UV and UPLC-MS/MS are powerful techniques for the analysis of Rivastigmine EP Impurity B. The choice between them is not a matter of one being universally "better," but rather which is more "fit for purpose" for a given analytical challenge.
-
For routine quality control in a well-established manufacturing process, the robustness, reliability, and lower cost of an HPLC-UV method may be the most pragmatic choice. Its performance is well-understood, and method transfer between laboratories is generally straightforward.
-
For high-throughput screening, in-depth impurity profiling during process development, or when dealing with very low-level impurities, the superior speed, resolution, and sensitivity of UPLC-MS/MS make it the clear frontrunner. The higher initial investment is often justified by the increased productivity and the depth of analytical information it provides.
Ultimately, the decision rests on a careful consideration of the specific analytical requirements, available resources, and the stage of drug development. This guide has aimed to provide the foundational knowledge and practical insights to make that decision with confidence.
References
-
Allmpus. Rivastigmine EP Impurity B / Rivastigmine BP Impurity B / Rivastigmine USP Related Compound B (Tartrate Salt) / Rivastigmine Tartrate Dimethyl Analog. [Link]
-
Cleanchem. Rivastigmine EP Impurity B | CAS No: 1230021-28-9. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Switch from HPLC to UPLC: A Novel Achievement in Liquid Chromatography Technique. [Link]
-
International Journal of Pharmaceutical Sciences and Research. Analytical Methods Development and Validation for Estimation of Rivastigmine Drug used for Alzheimer's Disease: A Systematic Review. [Link]
-
LCGC International. Method Transfer Between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. [Link]
-
Pharmaffiliates. Rivastigmine - Impurity B | CAS No : 1230021-28-9. [Link]
-
Periodicals of Engineering and Natural Sciences. Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. [Link]
-
Scholars Research Library. A validated RP-HPLC method for estimation of Rivastigmine in pharmaceutical formulations. [Link]
-
SK Pharma Tech Solutions. Rivastigmine EP Impurity B. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Allmpus. Rivastigmine EP Impurity B / Rivastigmine BP Impurity B / Rivastigmine USP Related Compound B (Tartrate Salt) / Rivastigmine Tartrate Dimethyl Analog. [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate (Rivastigmine)
Core Directive: The "Invisible" Threat
Warning: Do not treat this compound as a standard organic reagent. 3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate, commonly known as Rivastigmine , is a potent, pseudo-irreversible acetylcholinesterase (AChE) inhibitor. Unlike simple irritants, its primary danger lies in its lipophilicity and high potency .
The Mechanism of Danger: Upon contact, Rivastigmine carbamylates the serine residue within the active site of AChE. While "reversible," the decarbamylation process is slow (hours), leading to the accumulation of acetylcholine at synaptic clefts.
-
Critical Insight: Because it is designed for transdermal delivery (patches), the pure substance possesses exceptional skin permeability. Standard nitrile gloves may offer insufficient protection against concentrated solutions over time.
Risk Assessment & Engineering Controls
Before selecting PPE, you must establish the Hierarchy of Controls . PPE is the last line of defense, not the first.
Engineering Control Matrix
| State of Matter | Quantity | Containment Requirement |
| Powder / Solid | > 1 mg | Isolator / Glove Box (Negative Pressure) |
| Powder / Solid | < 1 mg | Class II Biosafety Cabinet or Vented Balance Enclosure |
| Solution | Any | Chemical Fume Hood (Face velocity > 100 fpm) |
Personal Protective Equipment (PPE) Specifications
The following PPE system is designed to create a redundant barrier against both inhalation and dermal exposure.
PPE Selection Table
| Protection Zone | Component | Specification | Rationale |
| Hand (Inner) | Glove Layer 1 | Nitrile (4 mil) | Sacrificial layer for sweat/comfort. |
| Hand (Outer) | Glove Layer 2 | Extended Cuff Nitrile (8 mil) or Silver Shield® (Laminate) | Laminate is required if handling pure oil/concentrated solutions due to high permeation risk. |
| Respiratory | Primary | PAPR (Powered Air Purifying Respirator) with HEPA filters | Required for powder handling outside an isolator. N95 is insufficient for high-potency APIs. |
| Body | Suit | Tyvek® 400 (or equivalent) | Impervious to particulates; disposable to prevent cross-contamination. |
| Eye/Face | Primary | Chemical Goggles (Indirect Vent) | Safety glasses are insufficient due to vapor/aerosol risk. |
| Foot | Cover | Shoe Covers (Impervious) | Prevents tracking of powder residues out of the lab. |
Operational Workflow: Safe Handling Protocol
Phase A: Preparation
-
Verify Antidote Availability: Ensure Atropine Sulfate is available on-site. In the event of severe exposure (cholinergic crisis), immediate medical intervention is required.
-
Deactivate Static: Use an anti-static gun on the weighing vessel. Rivastigmine tartrate (salt form) can be static, increasing dispersion risk.
Phase B: Weighing & Solubilization (Critical Step)
-
Step 1: Place the transport container inside the Isolator or Vented Balance Enclosure .
-
Step 2: Pre-weigh the solvent in the receiving vial to minimize open handling of the solid.
-
Step 3: Transfer the solid. Technique Tip: Do not use a spatula that requires scraping. Use a pour-boat or disposable anti-static funnel.
-
Step 4: Immediately cap the vial. Once in solution, the inhalation risk decreases, but the dermal risk increases .
Phase C: Decontamination & Spill Response
Do not use water initially. Carbamates can be sticky and hydrophobic.
-
Absorb: Cover liquid spills with a sol-forming absorbent (e.g., Chemizorb®).
-
Solubilize: Wipe the area with Ethanol (70%) or Isopropanol to lift the lipophilic residues.
-
Destruct: Follow with a 0.1N Sodium Hydroxide (NaOH) wipe.
-
Chemistry: Basic hydrolysis cleaves the carbamate ester bond, deactivating the inhibitor.
-
-
Disposal: All wipes must go into Hazardous Waste (Incineration) .
Visualizations
Diagram 1: PPE Selection Logic & Hierarchy
This decision tree helps researchers select the correct containment based on the physical state of the chemical.
Caption: Decision matrix for engineering controls and PPE based on the physical state of Rivastigmine.
Diagram 2: Metabolic Activation & Deactivation Pathway
Understanding the biological fate is crucial for explaining why exposure is dangerous and how disposal works.
Caption: Mechanism of Action.[1][2] The "Slow Recovery" phase indicates why medical observation is critical after exposure.
Disposal & Waste Management
Waste Code: P-List (Acute Hazardous Waste) or equivalent local classification for toxic organic substances.
-
Segregation: Do not mix with general organic solvents. Segregate into a dedicated "Toxic Carbamate" waste stream.
-
Labeling: Clearly label container: "HIGHLY TOXIC: CHOLINESTERASE INHIBITOR. DO NOT OPEN."
-
Final Disposal: Incineration at >1000°C is the only validated method for complete destruction of the carbamate structure.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 77991, Rivastigmine. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Exelon (Rivastigmine Tartrate) Prescribing Information. Retrieved from [Link][1][2][3][4][5][6][7][8]
-
European Chemicals Agency (ECHA). Substance Information: Rivastigmine. (Classification & Labelling Inventory). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
Sources
- 1. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. drugs.com [drugs.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
